7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
Beschreibung
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one (C₁₆H₁₄O₂; MW: 238.28 g/mol) is a bicyclic ketone derivative characterized by a hydroxyl group at position 7, a phenyl substituent at position 4, and a partially saturated naphthalene backbone . The compound is a racemic solid with a purity of ≥95% and a CAS number of 432538-73-3 . Structurally, the cyclohexanone ring adopts a distorted chair conformation due to conjugation with the aromatic system, as observed in related 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives .
Eigenschaften
IUPAC Name |
7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCACIVDBWLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387799 | |
| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432538-73-3 | |
| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Laboratory Synthesis
Starting Materials : The synthesis usually begins with naphthalene derivatives and phenyl-substituted compounds.
-
- Friedel-Crafts Acylation : This reaction introduces the phenyl group onto the naphthalene framework. Anhydrous aluminum chloride is commonly used as a catalyst.
- Cyclization and Reduction : Following acylation, the compound undergoes cyclization and reduction processes, often utilizing hydrazine hydrate or lithium aluminum hydride to achieve the desired dihydronaphthalenone structure.
Industrial Production
In industrial settings, the synthesis may be optimized for large-scale production. Techniques include:
Continuous Flow Reactors : These systems allow for controlled reaction conditions and improved yield.
Automated Systems : Automation enhances consistency and efficiency in synthesizing the compound.
Reaction Conditions
The successful synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one depends on specific reaction conditions:
| Reaction Type | Conditions |
|---|---|
| Friedel-Crafts | Anhydrous aluminum chloride as catalyst; reflux in dichloromethane |
| Reduction | Lithium aluminum hydride in dry ether; room temperature |
| Purification | Recrystallization from ethanol or chromatography |
The compound can undergo various chemical transformations that are crucial for its functionalization:
Types of Reactions
Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate.
Reduction : Reduction processes can convert the compound into alcohols using sodium borohydride.
Common Reagents
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Catalysts | Palladium on carbon, platinum catalysts |
Recent studies have explored the biological activities of this compound:
Mechanistic Studies
Molecular docking studies suggest interactions with key proteins such as epidermal growth factor receptor (EGFR), inhibiting signaling pathways essential for tumor progression.
The preparation of this compound involves sophisticated synthetic strategies that leverage Friedel-Crafts reactions and subsequent reductions. Its unique chemical properties make it a valuable compound in both research and industrial applications, particularly in medicinal chemistry due to its promising biological activities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new chemical entities .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties: Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. It has been reported that some derivatives are more effective than standard chemotherapy drugs like Doxorubicin .
- Anti-inflammatory and Antioxidant Effects: The compound may possess anti-inflammatory properties and act as a radical scavenger due to its hydroxy group, which can mitigate oxidative stress .
Medicinal Chemistry
In medicinal chemistry, the exploration of derivatives of this compound has revealed potential therapeutic effects against various diseases. For instance:
- Antimicrobial Activity: Some studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in antibiotic development .
Industrial Applications
Due to its chemical stability and functional groups, this compound is also being explored in industrial settings:
- Material Development: It can be utilized in creating new polymers or coatings with enhanced properties .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of synthesized derivatives of this compound on MCF-7 cells. The results indicated that certain derivatives exhibited potent activity, outperforming Doxorubicin by approximately 18-fold in selectivity towards normal cells .
Case Study 2: Antioxidant Properties
Research demonstrated that the hydroxy group in the compound contributes to its ability to scavenge free radicals, thus showcasing its potential as an antioxidant agent. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
Wirkmechanismus
The mechanism by which 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.
Radical Scavenging: The hydroxy group may act as a radical scavenger, providing antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Properties
Anti-Neuroinflammatory Activity
- 6m : A 4-chloro, 3,5-dimethoxy DHN derivative demonstrated potent NF-κB inhibition, reducing pro-inflammatory cytokines (TNF-α, IL-6) in LPS-activated microglia. Its low cytotoxicity makes it a lead candidate for neurodegenerative therapies .
- (E)-7-Hydroxy-2-(4-hydroxybenzylidene)-DHN: Acts as an adenosine receptor antagonist, showing efficacy in preclinical models of Parkinson’s disease .
Anticancer Activity
Nematocidal Activity
- cis-4-Hydroxyscytalone (55) : LD₅₀ values decreased from 854 µg/mL (12 h) to 206.1 µg/mL (36 h), indicating time-dependent efficacy against Bursaphelenchus xylophilus. Hydroxy group positioning (3-OH > 5/6-OH) correlates with potency .
Physicochemical and Structural Insights
- Hydrophobic Interactions : Methoxy and halogen substituents (e.g., Br, Cl) enhance binding to hydrophobic protein pockets, as seen in crystallographic studies of (E)-7-bromo-DHN derivatives .
- Conformational Flexibility: The cyclohexanone ring in DHN derivatives adopts a distorted chair conformation due to steric and electronic effects from substituents like benzylidene groups .
- Hydrogen Bonding : Hydroxy groups at positions 7 or 8 improve water solubility and bioavailability (e.g., 7-hydroxy-DHN derivatives have bioavailability scores of 0.55–0.56) .
Biologische Aktivität
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, often referred to as a derivative of tetralone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a hydroxyl group and a phenyl substituent on the naphthalene core, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.28 g/mol. The compound exhibits a characteristic carbonyl group and hydroxyl functionalities that are pivotal in its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including Friedel-Crafts reactions and subsequent reductions. The detailed synthetic pathway includes the use of anhydrous aluminum chloride and hydrazine hydrate under controlled conditions, leading to the desired product through cyclization reactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .
Mechanistic Studies
Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR). These interactions may inhibit downstream signaling pathways crucial for tumor growth and metastasis .
Case Studies
- Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value around 15 µM. The compound was found to induce apoptosis through caspase activation .
- In Vivo Efficacy : In an animal model using CT26 tumor-bearing mice, administration of this compound resulted in significant tumor size reduction compared to control groups. Histological analyses revealed reduced mitotic figures and increased apoptotic cells within the tumors .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Antitumor | CT26 (mouse model) | N/A | Tumor size reduction |
| EGFR Inhibition | In silico studies | N/A | Disruption of signaling pathways |
Q & A
Q. How can dihydronaphthalenone derivatives be tailored for neuroinflammatory targets?
- Answer: Structure-activity relationship (SAR) studies modify substituents at positions 2 and 7. For example, (E)-7-bromo-2-(4-methoxybenzylidene) derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α) via NF-κB pathway modulation. In vivo models (e.g., LPS-induced neuroinflammation in mice) validate efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
